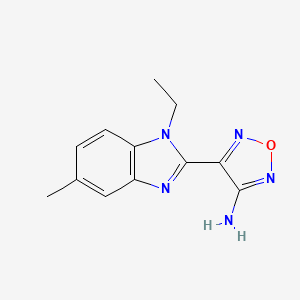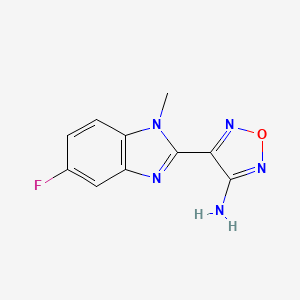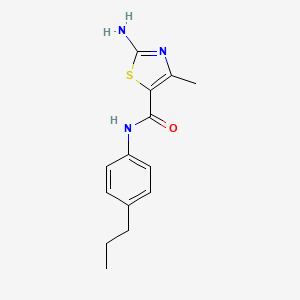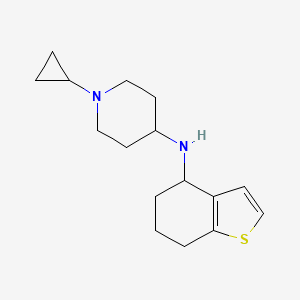![molecular formula C14H21NO5S B7568170 3-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid](/img/structure/B7568170.png)
3-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid, also known as EMIQ, is a compound that has gained significant attention in the scientific research community due to its potential health benefits. EMIQ is a derivative of quercetin, a flavonoid found in fruits and vegetables.
作用機序
3-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid exerts its effects through multiple mechanisms. It has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, such as cyclooxygenase-2 and inducible nitric oxide synthase. 3-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid also increases the activity of antioxidant enzymes and scavenges free radicals. Additionally, 3-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid has been found to inhibit the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
3-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid has been shown to have a variety of biochemical and physiological effects. It reduces inflammation by inhibiting the production of inflammatory cytokines and prostaglandins. 3-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid also reduces oxidative stress by increasing the activity of antioxidant enzymes and scavenging free radicals. It has been found to improve cardiovascular health by reducing blood pressure and improving blood lipid profiles. Additionally, 3-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid has been shown to improve cognitive function by increasing blood flow to the brain and reducing oxidative stress.
実験室実験の利点と制限
One advantage of using 3-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid in lab experiments is that it is a stable compound that can be easily synthesized and purified. Additionally, 3-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid has low toxicity and is well-tolerated in animal studies. However, one limitation is that 3-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid is not very soluble in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are many potential future directions for 3-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid research. One area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. 3-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid may also have applications in the prevention and treatment of cancer. Additionally, further research is needed to fully understand the mechanisms of action and potential health benefits of 3-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid.
合成法
3-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid can be synthesized from quercetin by reacting it with ethyl chloroformate and 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of triethylamine. The resulting compound is then purified using column chromatography.
科学的研究の応用
3-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid has been studied for its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. It has also been investigated for its ability to improve cardiovascular health and cognitive function.
特性
IUPAC Name |
3-[ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-5-15(11(3)9-14(16)17)21(18,19)13-8-10(2)6-7-12(13)20-4/h6-8,11H,5,9H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMWUDAEUOEHIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)CC(=O)O)S(=O)(=O)C1=C(C=CC(=C1)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-4-[(1-methylpyrazol-4-yl)methylsulfamoyl]furan-2-carboxylic acid](/img/structure/B7568093.png)
![2-[(4-Chloro-2-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid](/img/structure/B7568098.png)


![2-[4-(3-Bromobenzoyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568122.png)
![2-[4-[(4-Ethoxyphenyl)methyl]-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568130.png)

![2-[4-(5-Ethylthiophene-2-carbonyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568151.png)

![3-[2,3-dihydro-1H-inden-5-ylsulfonyl(ethyl)amino]butanoic acid](/img/structure/B7568161.png)
![3-[(4-Chloro-2-methoxyphenyl)sulfonyl-ethylamino]-2-methylpropanoic acid](/img/structure/B7568164.png)
![3-[(4,5,6,7-Tetrahydro-1-benzothiophen-4-ylamino)methyl]benzamide](/img/structure/B7568175.png)

